Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
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Overview
Description
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organic compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a benzene ring substituted with a methyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate typically involves the reaction of diethyl phosphite with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
Diethyl phosphite+4-methylbenzenesulfonyl chloride→Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Scientific Research Applications
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.
Material Science: It is explored for its use in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a nucleophile, participating in various biochemical pathways. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl toluenesulfonylmethyl-phosphonate
- Diethyl phenylphosphonate
Uniqueness
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is unique due to the presence of both a sulfonyl group and a phosphonate group attached to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethylsulfonyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5PS/c1-4-16-18(13,17-5-2)10-19(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOEWHXHLPENT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557919 |
Source
|
Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60682-95-3 |
Source
|
Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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